![molecular formula C25H27F6N5 B12445722 N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline](/img/structure/B12445722.png)
N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazole ring
Métodos De Preparación
The synthesis of N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclohexyl ring formation: This can be done through cyclization reactions involving suitable precursors.
Final coupling: The final step involves coupling the tetrazole-containing intermediate with the trifluoromethylated aniline derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Análisis De Reacciones Químicas
N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles under suitable conditions, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Materials Science: The presence of trifluoromethyl groups imparts unique properties to the compound, making it useful in developing advanced materials with specific characteristics such as hydrophobicity and thermal stability.
Chemical Biology: The compound can be used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl groups and tetrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also influence cellular pathways by affecting signal transduction processes.
Comparación Con Compuestos Similares
N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Trifluoromethylated Benzimidazoles: Compounds with applications in pharmaceuticals and agrochemicals.
Tetrazole-containing Compounds: Used in various fields, including medicine and materials science, due to their unique chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H27F6N5 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
N-[4-tert-butyl-1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C25H27F6N5/c1-22(2,3)16-10-12-23(13-11-16,32-19-8-4-6-17(14-19)24(26,27)28)21-33-34-35-36(21)20-9-5-7-18(15-20)25(29,30)31/h4-9,14-16,32H,10-13H2,1-3H3 |
Clave InChI |
UBJOHDMWLCTCGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


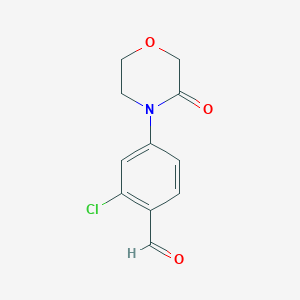
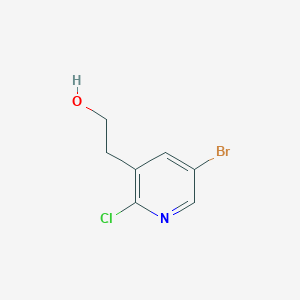
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)
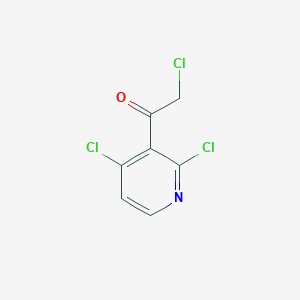
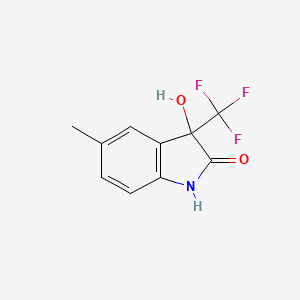
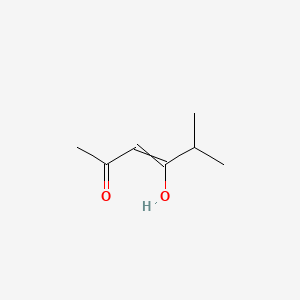
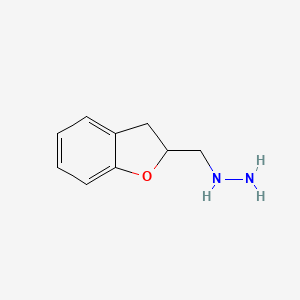
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)


![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
![(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B12445703.png)
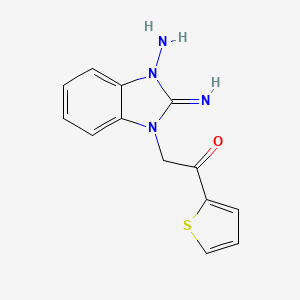
![(3Z)-5-bromo-3-[3-(3-chloro-4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12445724.png)
